4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde is a useful research compound. Its molecular formula is C16H11FN2O3 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Applications of Oxadiazole Derivatives
1,2,4-Oxadiazoles, like 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde, are known for a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Their efficacy is attributed to the ability of the 1,2,4-oxadiazole ring to form hydrogen bond interactions with biomacromolecules, enhancing their pharmacological activity (Jing-Jing Wang et al., 2022). The presence of fluorophenoxymethyl and benzaldehyde groups in this compound may further modulate these interactions, possibly enhancing the compound's biological applications.
Chemosensory Applications
Compounds related to this compound, such as those based on 4-methyl-2,6-diformylphenol (DFP), have been reported to be crucial in the development of chemosensors. These DFP-based compounds can detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This indicates a potential for this compound to be used in the development of advanced chemosensors, owing to the structural similarity and the presence of reactive functional groups (P. Roy, 2021).
Synthetic Applications
The synthesis of oxadiazole derivatives, like this compound, involves interesting methodologies, including dehydrogenative cyclization, oxidative cyclization, and condensation cyclization. These methodologies highlight the versatility of oxadiazole scaffolds in synthetic chemistry. The presence of the 1,2,4-oxadiazole ring in these compounds provides a structural basis for the development of novel synthetic strategies, potentially leading to new materials or pharmaceutical agents (D. Sharma et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-5-7-14(8-6-13)21-10-15-18-16(19-22-15)12-3-1-11(9-20)2-4-12/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLMZOZEIIUIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC(=N2)COC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.